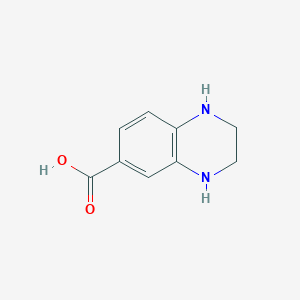

1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid

説明

特性

IUPAC Name |

1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYNLYPENYYPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587626 | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787490-63-5 | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Routes

The synthesis of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid predominantly involves:

- Cyclization of substituted o-nitrophenylglycines or o-phenylenediamine derivatives

- Subsequent oxidation or reduction steps to form the tetrahydroquinoxaline core with the carboxylic acid group

A typical synthetic pathway includes:

- Reduction of substituted o-nitrophenylglycines: The nitro group is reduced to an amino group, enabling intramolecular cyclization.

- Cyclization to form the quinoxaline ring: This step often involves heating under acidic or basic conditions to promote ring closure.

- Introduction or preservation of the carboxylic acid group: This may be present initially or introduced via carboxylation reactions.

Key reaction parameters influencing yield and purity include solvent choice (e.g., ethanol, DMF), temperature control (80–120°C), and catalysts such as p-toluenesulfonic acid.

Detailed Synthetic Procedure Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of o-nitrophenylglycine derivative | Hydrogenation with Pd/C or chemical reducing agents (e.g., SnCl2) under inert atmosphere | Formation of o-phenylenediamine intermediate |

| 2 | Cyclization to tetrahydroquinoxaline | Heating in ethanol or DMF with acid catalyst (p-toluenesulfonic acid) at 80–120°C | Formation of tetrahydroquinoxaline ring |

| 3 | Carboxylation or preservation of carboxylic acid group | If needed, reaction with CO2 or use of α-keto acid precursors | Introduction or retention of carboxylic acid functionality |

| 4 | Purification | Recrystallization or chromatography | High purity this compound |

Analytical and Structural Confirmation

- X-ray Crystallography: Confirms ring conformation and bond lengths (e.g., C=O bond length ~1.21 Å), validating the quinoxaline core structure.

- NMR Spectroscopy: ¹H NMR shows characteristic coupling constants (J ~8.2 Hz) for aromatic protons; ¹³C NMR confirms the carboxylic acid carbon resonance near 170 ppm.

- Mass Spectrometry and HPLC: Used for purity assessment and molecular weight confirmation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Solvent | Ethanol, DMF, THF | Solvent polarity affects intermediate stability and reaction rate |

| Temperature | 80–120°C | Optimal for cyclization without decomposition |

| Catalyst | p-Toluenesulfonic acid, Pd/C (for hydrogenation) | Enhances cyclization and deprotection steps |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive intermediates |

| Protecting Groups | Benzyl (in related compounds) | Stabilizes intermediates during functional group transformations |

| Purification | Recrystallization, chromatography | Ensures high purity for research and pharmaceutical use |

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline-6-carboxylic acid, while reduction can yield 1,2,3,4-tetrahydroquinoxaline derivatives .

科学的研究の応用

Medicinal Chemistry

THQCA and its derivatives have shown significant potential in medicinal chemistry:

- Anticancer Activity: Research indicates that THQCA derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study demonstrated that certain N-substituted derivatives exhibited potent antiproliferative activity against various cancer cell lines (IC50 values as low as 0.071 μM) .

- MCL-1 Inhibition: THQCA derivatives are being explored as inhibitors of MCL-1, a protein implicated in the survival of cancer cells. A novel sulfonylated derivative showed over 73-fold enhancement in MCL-1 inhibition compared to earlier compounds .

The compound has been studied for its antimicrobial properties and potential therapeutic applications against various diseases:

- Antimicrobial Properties: THQCA exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases .

Material Science

THQCA is also utilized in the development of new materials:

- Coordination Polymers: THQCA has been employed as a ligand in the synthesis of coordination polymers with unique photophysical properties. These materials have potential applications in catalysis and sensor technology .

Case Study 1: Antitumor Activity of THQCA Derivatives

A series of N-substituted THQCA derivatives were synthesized and evaluated for their biological activities. Compound 13d was found to be particularly effective against HeLa and K562 cell lines, demonstrating its potential as an antitumor agent through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Development of MCL-1 Inhibitors

Recent studies focused on optimizing the structure of THQCA derivatives to enhance their inhibitory effects on MCL-1. The introduction of specific functional groups significantly improved binding affinity and selectivity, highlighting the importance of structure-activity relationships in drug design .

作用機序

The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, contributing to its diverse biological activities .

類似化合物との比較

Comparison with Structural Analogues

Oxidation State Variants

3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid (CAS 702669-54-3)

- Molecular Formula : C₉H₈N₂O₃

- Key Differences : Incorporates a ketone group at the 3-position, increasing polarity (PSA: 61.36 Ų vs. 53.93 Ų for the parent compound) and reducing LogP (1.50 → 1.20 estimated) .

- Applications : The 3-oxo derivative is explored in enzyme inhibition studies due to enhanced hydrogen-bonding capacity .

2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid Hydrate (CAS Unspecified)

- Molecular Formula : C₉H₈N₂O₅ (hydrate form)

- Key Differences: Two ketone groups (2,3-dioxo) significantly elevate oxidation state, reducing solubility in nonpolar solvents. Boiling point increases to ~420°C (estimated) .

- Applications : Utilized in coordination chemistry for metal-ligand complexes .

| Property | Parent Compound | 3-Oxo Variant | 2,3-Dioxo Hydrate |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₈N₂O₃ | C₉H₈N₂O₅ |

| Molecular Weight (g/mol) | 178.188 | 192.17 | 224.17 |

| LogP | 1.498 | ~1.20 | ~0.85 |

| PSA (Ų) | 53.93 | 61.36 | 98.70 |

Alkyl-Substituted Derivatives

(2R)-2-Ethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid (PDB ID: 5GV)

- Molecular Formula : C₁₁H₁₂N₂O₃

- Key Differences : Ethyl substitution at the 2-position introduces chirality, altering stereochemical interactions. LogP increases to ~1.65 due to the hydrophobic ethyl group .

- Applications : Investigated in asymmetric catalysis and chiral drug design .

1-Ethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid (CAS 1031655-17-0)

- Reported Formula: C₉H₈ClN₃S₂ (discrepancy noted; likely erroneous)

- Key Differences : Ethyl group at the 1-position may enhance metabolic stability but complicates synthesis due to regioselectivity challenges .

| Property | Parent Compound | (2R)-2-Ethyl-3-Oxo | 1-Ethyl-3-Oxo |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃ (expected) |

| Molecular Weight (g/mol) | 178.188 | 224.23 | 224.23 (expected) |

| LogP | 1.498 | ~1.65 | ~1.70 |

Halogenated and Aromatic Derivatives

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride (CAS 1289646-93-0)

- Molecular Formula : C₁₀H₈Cl₂N₂O₂·HCl

- Key Differences : Chlorine atoms at 5,7-positions enhance electronegativity and bioavailability. LogP increases to ~2.10, favoring membrane permeability .

6-Phenyl-1,2,3,4-Tetrahydroquinoxaline (CAS 6640-53-5)

- Molecular Formula : C₁₄H₁₄N₂

- Key Differences : Phenyl substituent replaces carboxylic acid, drastically increasing hydrophobicity (LogP: 3.50) .

- Applications : Used in polymer chemistry as a rigid aromatic spacer .

| Property | Parent Compound | 5,7-Dichloro | 6-Phenyl |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | C₁₀H₈Cl₂N₂O₂·HCl | C₁₄H₁₄N₂ |

| Molecular Weight (g/mol) | 178.188 | 290.56 | 210.28 |

| LogP | 1.498 | ~2.10 | 3.50 |

Research Implications

- Pharmacological Potential: The carboxylic acid group in the parent compound enables salt formation for improved solubility, whereas 3-oxo derivatives show promise in targeting oxidative enzymes .

- Synthetic Challenges : Alkyl and halogen substitutions require precise regiocontrol, as seen in the ethyl derivatives .

生物活性

1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid (THQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THQCA is characterized by its unique quinoxaline structure, which contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of 178.19 g/mol. Its structure includes a carboxylic acid group that facilitates interactions with various biological targets.

Anticancer Properties

Recent studies have demonstrated that THQCA and its derivatives possess significant anticancer properties. For instance, a study evaluated the antiproliferative effects of THQCA derivatives on human colon cancer cells (HT-29) using the MTT assay. The results indicated that several compounds exhibited over 30% inhibition of cell growth at concentrations of 10 μM .

Table 1: Antiproliferative Activity of THQCA Derivatives

| Compound ID | Inhibition (%) at 10 μM | Cell Line |

|---|---|---|

| I-7 | >30 | HT-29 |

| I-19 | >30 | HT-29 |

| I-21 | >30 | HT-29 |

The mechanism underlying the anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. For example, compound I-7 was identified as a potent inhibitor that arrested the cell cycle at the G2/M phase without inducing apoptosis .

Neuroprotective Effects

THQCA has also shown promise in neuroprotective applications. The compound's ability to interact with specific biological targets suggests potential benefits in conditions related to oxidative stress and neuronal health. Research indicates that THQCA may modulate pathways involved in neuroinflammation, further supporting its role as a neuroprotective agent.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by interacting with proteins involved in inflammatory responses. This interaction may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.

The biological activity of THQCA can be attributed to its ability to bind to specific molecular targets. It has been identified as a tubulin polymerization inhibitor, which affects cellular processes such as mitosis and apoptosis in cancer cells. Additionally, molecular docking studies have confirmed that THQCA derivatives can bind effectively to the colchicine site on tubulin .

Case Studies and Research Findings

- Antiproliferative Assays : A series of tetrahydroquinoxaline sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these, compound I-7 showed exceptional potency against HT-29 cells by inhibiting tubulin polymerization and disrupting microtubule formation .

- Neuroprotective Studies : Investigations into the neuroprotective effects of THQCA revealed its potential in reducing oxidative stress markers in neuronal cultures. These findings suggest that THQCA may offer therapeutic benefits in neurodegenerative diseases.

- Inflammatory Response Modulation : THQCA's interaction with inflammatory signaling pathways has been documented in various studies, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines with carbonyl-containing compounds under acidic or catalytic conditions. For example, decahydroquinoxaline derivatives are synthesized via reductive amination or catalytic hydrogenation, as demonstrated in studies of analogous tetrahydroquinoxalines . Optimization includes adjusting catalyst loading (e.g., Pd/C for hydrogenation), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF) to maximize yield. Purity is monitored via HPLC or LC-MS, with intermediates characterized by H/C NMR .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Spectroscopy : H NMR (for aromatic proton environments) and C NMR (to confirm carboxylic acid and ring carbons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., CHNO, MW 177.20) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity.

- X-ray Crystallography : For structural confirmation if single crystals are obtainable .

Q. What precautions are critical for maintaining stability during storage and handling?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture (use desiccants) and light (amber glassware). Handle with nitrile gloves and in fume hoods to minimize degradation, as recommended for similar quinoline-carboxylic acids .

Advanced Research Questions

Q. How can computational models predict the reactivity of derivatives, such as electrophilic substitution sites?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive positions. For example, the carboxylic acid group at position 6 may direct electrophiles to positions 2 or 7. Molecular docking studies (AutoDock Vina) can further predict binding affinities for biological targets .

Q. How do substituent modifications (e.g., halogens, methyl groups) influence bioactivity and physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents via Suzuki coupling (for aryl groups) or alkylation. For instance, 6-fluoro derivatives (analogous to Entry 10 in ) enhance metabolic stability.

- Physicochemical Profiling : Measure logP (shake-flask method) and solubility (UV-Vis in PBS) to correlate substituents with bioavailability .

Q. How can contradictions in catalytic oxidation yields be systematically addressed?

- Methodological Answer :

- Parameter Screening : Vary catalyst (e.g., polymaleimide-based systems ), oxidant (e.g., TBHP vs. O), and solvent (acetonitrile vs. DCM).

- Mechanistic Studies : Use in situ IR to track intermediate formation or EPR to detect radical species.

- Catalyst Characterization : TEM/XRD to assess nanoparticle size and crystallinity, which impact activity .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw).

- Isotopic Labeling : Use N or C-labeled precursors to assign ambiguous signals.

- Collaborative Reproducibility : Share raw data (FID files) via platforms like Zenodo for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。